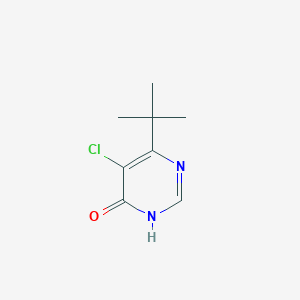
6-tert-Butyl-5-chloropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-tert-butyl-4-pyrimidinol: is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-tert-butyl-4-pyrimidinol typically involves the chlorination of 6-tert-butyl-4-pyrimidinol. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-6-tert-butyl-4-pyrimidinol can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and concentrations. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 5-Chloro-6-tert-butyl-4-pyrimidinol can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of 6-tert-butyl-4-pyrimidinol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-azido-6-tert-butyl-4-pyrimidinol or 5-thiocyanato-6-tert-butyl-4-pyrimidinol.
Oxidation Products: Various oxidized forms of the compound, including pyrimidine N-oxides.
Reduction Products: 6-tert-butyl-4-pyrimidinol.
Aplicaciones Científicas De Investigación
5-Chloro-6-tert-butyl-4-pyrimidinol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring pyrimidines.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-tert-butyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and tert-butyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-4-pyrimidinol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
6-tert-butyl-4-pyrimidinol: Lacks the chlorine atom, affecting its ability to undergo certain reactions.
5-Bromo-6-tert-butyl-4-pyrimidinol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
5-Chloro-6-tert-butyl-4-pyrimidinol is unique due to the presence of both the chlorine atom and the tert-butyl group, which confer specific chemical properties and reactivity
Propiedades
Número CAS |
69050-74-4 |
|---|---|
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
4-tert-butyl-5-chloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12) |
Clave InChI |
CGYOSKGYRQVDGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=O)NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


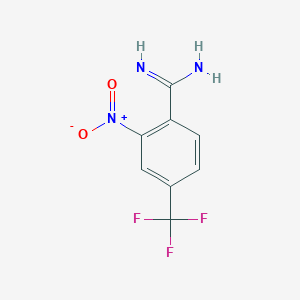


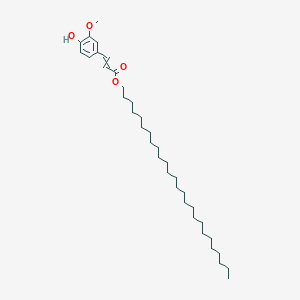
![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
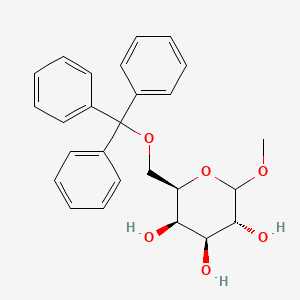
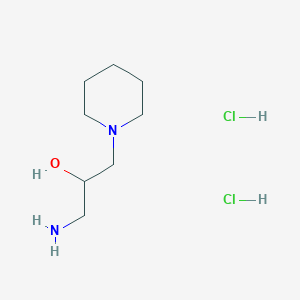


![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
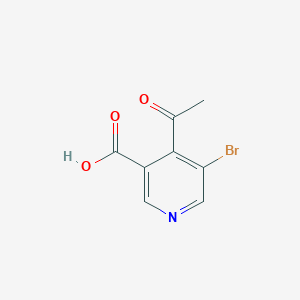
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)
![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)
